molecular formula C20H22N4O3S B11995624 N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11995624
M. Wt: 398.5 g/mol
InChI Key: WEKWCOJXYBGZIN-CIAFOILYSA-N
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Description

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy and ethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the benzimidazole moiety.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with DNA or proteins, leading to inhibition of key biological processes. The hydrazide group can form covalent bonds with target molecules, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and biological activities.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H22N4O3S/c1-4-27-17-10-9-14(11-18(17)26-3)12-21-23-19(25)13-28-20-22-15-7-5-6-8-16(15)24(20)2/h5-12H,4,13H2,1-3H3,(H,23,25)/b21-12+

InChI Key

WEKWCOJXYBGZIN-CIAFOILYSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C)OC

Origin of Product

United States

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